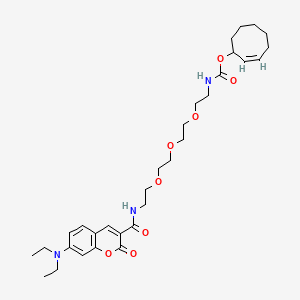

Coumarin-PEG3-TCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H45N3O8 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

[(2Z)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C31H45N3O8/c1-3-34(4-2)25-13-12-24-22-27(30(36)42-28(24)23-25)29(35)32-14-16-38-18-20-40-21-19-39-17-15-33-31(37)41-26-10-8-6-5-7-9-11-26/h8,10,12-13,22-23,26H,3-7,9,11,14-21H2,1-2H3,(H,32,35)(H,33,37)/b10-8- |

InChI Key |

RPSOVCKGDJDBTC-NTMALXAHSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCNC(=O)OC/3CCCCC/C=C3 |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCNC(=O)OC3CCCCCC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Coumarin-PEG3-TCO in iEDDA Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioconjugation, offering rapid and specific ligation under physiological conditions. Within this class of reactions, the use of trans-cyclooctene (TCO) derivatives in conjunction with tetrazines has gained significant traction. This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for a specific and highly valuable reagent: Coumarin-PEG3-TCO. This molecule integrates a fluorogenic coumarin reporter, a hydrophilic polyethylene glycol (PEG3) spacer, and a reactive TCO moiety, making it an exceptional tool for real-time tracking and labeling of biomolecules.

Core Mechanism of the iEDDA Reaction

The reaction between this compound and a tetrazine-functionalized molecule is a cornerstone of bioorthogonal chemistry, valued for its speed, specificity, and biocompatibility.[1][2][3] The fundamental mechanism is a two-step process:

-

[4+2] Cycloaddition: The reaction is initiated by an inverse-electron-demand Diels-Alder cycloaddition. In this step, the electron-deficient tetrazine acts as the diene, and the highly strained, electron-rich trans-cyclooctene (TCO) of the this compound molecule serves as the dienophile.[1][4] This cycloaddition forms an unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂). This step is thermodynamically favorable and drives the reaction to completion, forming a stable dihydropyridazine product, which can then tautomerize and oxidize to a pyridazine.

The inclusion of a PEG3 spacer in the this compound construct enhances its aqueous solubility and reduces potential steric hindrance, which is beneficial for reactions in biological media.

The Fluorogenic "Turn-On" Mechanism

A key feature of coumarin-tetrazine probe systems is their fluorogenic nature. The coumarin fluorophore in its native state is quenched by the covalently linked tetrazine moiety. This quenching occurs primarily through a process known as Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PeT).

Upon the iEDDA reaction with a TCO-functionalized molecule, the tetrazine is consumed, disrupting the quenching mechanism. This leads to a significant increase in the fluorescence quantum yield of the coumarin, resulting in a "turn-on" fluorescent signal that can be several orders of magnitude brighter than the background. This high signal-to-noise ratio is particularly advantageous for no-wash live-cell imaging applications.

Quantitative Data

The performance of fluorogenic probes is characterized by their reaction kinetics and photophysical properties. The following table summarizes representative quantitative data for coumarin-tetrazine probes upon reaction with TCO, which are analogous to the behavior of this compound.

| Parameter | Value | Reference |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | |

| Fluorescence Quantum Yield (Φ) of Product | Up to 0.83 | |

| Fluorescence Enhancement (Turn-on Ratio) | Up to 11,000-fold | |

| Excitation Wavelength (λₑₓ) | ~370 - 405 nm | |

| Emission Wavelength (λₑₘ) | ~450 - 500 nm (blue-green) |

Experimental Protocols

This section provides a general protocol for the labeling of a biomolecule with a tetrazine and subsequent reaction with this compound for fluorescent detection.

Materials

-

Tetrazine-NHS ester (for labeling primary amines on the biomolecule)

-

Biomolecule of interest (e.g., antibody, protein) in an amine-free buffer (e.g., PBS pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Spin desalting columns

-

Reaction buffer (e.g., PBS pH 7.4)

Protocol 1: Labeling of Biomolecule with Tetrazine

-

Biomolecule Preparation: Prepare the biomolecule solution at a concentration of 1-5 mg/mL in the reaction buffer.

-

Tetrazine-NHS Ester Stock Solution: Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the biomolecule solution. The optimal molar excess should be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.

-

Purification: Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting column according to the manufacturer's instructions.

Protocol 2: iEDDA Reaction with this compound

-

This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Reaction Setup: To the purified tetrazine-labeled biomolecule, add a 1.5 to 5-fold molar excess of the this compound stock solution.

-

Incubation: Incubate the reaction for 10-30 minutes at room temperature. The reaction progress can be monitored by the increase in fluorescence.

-

Analysis: The fluorescently labeled biomolecule is now ready for downstream applications, such as fluorescence microscopy or flow cytometry.

Visualizations

iEDDA Reaction Mechanism

Caption: The two-step mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental Workflow for Live-Cell Imaging

Caption: A typical workflow for no-wash live-cell imaging of a tetrazine-labeled protein.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superfluorogenic coumarin-tetrazine probes | Milan Vrábel Group [vrabel.group.uochb.cz]

A Technical Guide to the Synthesis and Purification of Coumarin-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based fluorescent probes are indispensable tools in biomedical research and drug development, prized for their high quantum yields, photostability, and tunable spectroscopic properties.[1] Their relatively small size allows for excellent cell permeability, making them ideal for real-time imaging of biological processes.[1] This technical guide provides an in-depth overview of the synthesis and purification of these versatile molecules, complete with detailed experimental protocols, quantitative data, and visualizations of key mechanisms and workflows.

Core Synthetic Strategies

The synthesis of coumarin-based fluorescent probes typically begins with the formation of the core coumarin scaffold, followed by functionalization to introduce a recognition element for the target analyte. The choice of synthetic route depends on the desired substitution pattern and the available starting materials.

Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1][2] This reaction is particularly useful for producing 7-hydroxycoumarin derivatives, which are common precursors for fluorescent probes.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as a malonic acid derivative.[3] For coumarin synthesis, this typically involves the reaction of a salicylaldehyde derivative with a malonic acid derivative.

Perkin Reaction

The Perkin reaction is another classical method for coumarin synthesis, involving the condensation of a salicylaldehyde with an acid anhydride in the presence of its sodium or potassium salt.

Modification of Existing Coumarin Scaffolds

Many fluorescent probes are synthesized by modifying a pre-existing coumarin core. This approach allows for the introduction of various functional groups at different positions on the coumarin ring, which can be used to tune the probe's fluorescent properties and introduce a recognition site for a specific analyte. The most commonly modified positions are the 3 and 7 positions.

Key Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (A Common Precursor)

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann condensation reaction.

Materials:

-

Resorcinol (1.0 mmol)

-

Ethyl acetoacetate (1.1 mmol)

-

Amberlyst-15 (0.2 g) or concentrated Sulfuric Acid (catalyst)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, combine resorcinol (1.0 mmol) and ethyl acetoacetate (1.1 mmol).

-

Add the acid catalyst (e.g., 0.2 g of Amberlyst-15).

-

Heat the reaction mixture in an oil bath at 110°C with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, if using a solid catalyst like Amberlyst-15, filter the hot reaction mixture to remove the catalyst.

-

Cool the filtrate or reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization.

Purification Techniques

The purification of coumarin-based fluorescent probes is crucial to remove unreacted starting materials and byproducts, which can interfere with fluorescence measurements.

Recrystallization

Recrystallization is a common and effective method for purifying solid coumarin derivatives. A mixed solvent system is often employed to achieve high recovery of pure crystals.

Protocol for Recrystallization of 7-Hydroxy-4-methylcoumarin:

A suitable mixed solvent for the recrystallization of 7-hydroxy-4-methylcoumarin is 34% aqueous ethanol.

-

Dissolve the crude 7-hydroxy-4-methylcoumarin in a minimum amount of hot 34% aqueous ethanol.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration and wash with a small amount of cold 34% aqueous ethanol.

-

Dry the crystals under vacuum.

Column Chromatography

Column chromatography is a versatile technique for separating coumarins from complex mixtures. Silica gel is a commonly used stationary phase.

General Protocol for Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude coumarin product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of coumarin-based fluorescent probes.

Table 1: Synthesis and Purification of 7-Hydroxy-4-methylcoumarin

| Parameter | Value | Reference |

| Synthetic Method | Pechmann Condensation | |

| Catalyst | Zirconium Sulfate Tetrahydrate | |

| Reaction Time | 12 minutes (Microwave) | |

| Yield | 87.5% | |

| Purification Method | Recrystallization | |

| Recrystallization Solvent | 34% Aqueous Ethanol | |

| Melting Point | 189-190 °C |

Table 2: Properties of a Coumarin-Based Fluorescent Probe for Cu²⁺

| Parameter | Value | Reference |

| Probe Name | (E)-3-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino)coumarin | |

| Detection Method | Colorimetric and Fluorescent | |

| Stoichiometry (Probe:Cu²⁺) | 1:1 | |

| Absorption Max (λabs) - Free Probe | 460 nm | |

| Absorption Max (λabs) - With Cu²⁺ | 510 nm | |

| Emission Max (λem) - Free Probe | 536 nm | |

| Fluorescence Quantum Yield (Φ) - With Cu²⁺ | 0.15% | |

| Detection Limit (Colorimetric) | 5.7 ppb | |

| Detection Limit (Fluorescent) | 4.0 ppb |

Signaling Mechanisms and Experimental Workflows

The functionality of coumarin-based fluorescent probes is governed by several photo-induced signaling mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET)

In a typical PET-based probe, a fluorophore is connected to a recognition unit (receptor) via a spacer. In the "off" state, the fluorescence of the coumarin core is quenched due to electron transfer from the receptor. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence.

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Förster Resonance Energy Transfer (FRET)

FRET-based probes consist of a donor fluorophore (e.g., coumarin) and an acceptor fluorophore linked by a spacer. When the donor is excited, it can non-radiatively transfer its energy to the acceptor if they are in close proximity and their spectra overlap. Analyte-induced cleavage of the linker separates the donor and acceptor, disrupting FRET and restoring the donor's fluorescence.

Caption: Förster Resonance Energy Transfer (FRET) Mechanism.

General Experimental Workflow

The development of a coumarin-based fluorescent probe follows a systematic workflow from synthesis to application.

Caption: General Experimental Workflow.

References

The Photophysical Properties of Coumarin-PEG3-TCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Coumarin-PEG3-TCO, a fluorogenic probe increasingly utilized in bioorthogonal chemistry. This document details the core photophysical characteristics, experimental protocols for their determination, and the underlying chemical principles of its application.

This compound is a fluorescent probe that combines a 7-aminocoumarin fluorophore with a trans-cyclooctene (TCO) moiety through a three-unit polyethylene glycol (PEG) linker. Its key feature is its fluorogenic nature when participating in the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This "turn-on" fluorescence is highly advantageous for reducing background signal in complex biological environments, making it a powerful tool for no-wash cellular imaging and the specific labeling of biomolecules.

Core Photophysical Data

The photophysical properties of this compound are dramatically altered upon its reaction with a tetrazine. In its unreacted state, the coumarin fluorescence is efficiently quenched. Following the iEDDA reaction, a highly fluorescent dihydropyridazine product is formed, leading to a significant increase in fluorescence intensity.

Due to the proprietary nature of specific probe data, the following tables present a compilation of photophysical properties for closely related coumarin-tetrazine probes after reaction with TCO, which serve as a strong proxy for the expected characteristics of the this compound product.

Table 1: Photophysical Properties of Unreacted Coumarin-TCO Probe (Proxy Data)

| Parameter | Value | Notes |

| Fluorescence Quantum Yield (ΦF) | ~0.003 | Data for a structurally similar unreacted coumarin-cyclooctyne conjugate is used as a proxy. The quantum yield of the unreacted probe is exceptionally low due to efficient quenching by the TCO moiety. |

| Fluorescence Lifetime (τF) | Not available | The fluorescence lifetime of the unreacted probe is expected to be very short due to efficient quenching. Detailed experimental determination is recommended. |

Table 2: Photophysical Properties of Coumarin-TCO and Tetrazine Reaction Product (Proxy Data)

| Probe Analogue | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (ΦF) | Fluorescence Enhancement |

| HELIOS 400 | 400 nm | 502 nm | 16,000 M-1cm-1 | 0.41 | 4,000-fold[1] |

| HELIOS 388 | 388 nm | 482 nm | 20,000 M-1cm-1 | 0.38 | 11,000-fold[1] |

| HELIOS 370 | 370 nm | 463 nm | 19,000 M-1cm-1 | 0.49 | 2,900-fold[1] |

| Fluorescence Lifetime (τF) | Not available | Fluorescence lifetime for the reacted product has not been explicitly reported in the reviewed literature. Measurement via TCSPC is advised. |

Note: The HELIOS probes are coumarin-tetrazine conjugates that, upon reaction with TCO, yield a fluorescent product analogous to the product of this compound reacting with a tetrazine. The data presented was measured in PBS buffer (pH 7.4).[1][2]

Signaling Pathway and Experimental Workflow

The primary signaling mechanism of this compound is the bioorthogonal iEDDA reaction. A generalized workflow for the characterization of its photophysical properties is also presented.

References

In-Depth Technical Guide to the Excitation and Emission Spectra of Coumarin-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the photophysical properties of Coumarin-PEG3-TCO, a fluorescent probe widely utilized in bioorthogonal chemistry. The document outlines its excitation and emission characteristics, provides experimental protocols for their determination, and illustrates its application in bioorthogonal ligation.

Core Photophysical Properties

This compound is a derivative of coumarin, a class of fluorophores known for their sensitivity to the local environment. The attachment of a Polyethylene Glycol (PEG) linker enhances its solubility in aqueous media, while the trans-cyclooctene (TCO) moiety allows for highly specific and rapid bioorthogonal reactions with tetrazine-labeled molecules.

Quantitative Data Summary

The photophysical properties of this compound are influenced by factors such as solvent polarity and pH. While specific data for the exact this compound conjugate is not extensively published, the following table summarizes the key spectral characteristics based on a closely related axial isomer (this compound*/axial) and other relevant 7-(diethylamino)coumarin derivatives.

| Parameter | Value | Compound | Solvent/Conditions |

| Excitation Maximum (λex) | 409 nm | This compound/axial | 0.1 M Tris pH 9.0 |

| Emission Maximum (λem) | 473 nm | This compound/axial | 0.1 M Tris pH 9.0 |

| Quantum Yield (Φ) | ~0.63 | Coumarin 343 | Ethanol |

| Molar Extinction Coefficient (ε) | ~52,500 M⁻¹cm⁻¹ | Coumarin 7 | Ethanol |

Note: Data for Quantum Yield and Molar Extinction Coefficient are for structurally related coumarin dyes and should be considered as estimates for this compound.

Experimental Protocols

Determining Excitation and Emission Spectra

This protocol outlines the methodology for measuring the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO))

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilute solutions from the stock solution in the desired experimental buffer (e.g., PBS) to an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 473 nm).

-

Scan a range of excitation wavelengths (e.g., 350-450 nm).

-

Record the resulting fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex (e.g., 409 nm).

-

Scan a range of emission wavelengths (e.g., 420-600 nm).

-

Record the resulting fluorescence intensity as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Data Analysis:

-

Correct the spectra for instrument-specific factors (e.g., lamp intensity and detector response) if required by the instrument software.

-

Determine the peak maxima for both the excitation and emission spectra.

-

Mandatory Visualizations

Experimental Workflow for Fluorescence Characterization

The following diagram illustrates the key steps involved in the characterization of the photophysical properties of this compound.

In-Depth Technical Guide: Solubility and Stability of Coumarin-PEG3-TCO in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Coumarin-PEG3-TCO, a fluorescent labeling reagent widely used in bioconjugation and chemical biology. Understanding the behavior of this molecule in aqueous environments is crucial for the design and execution of reliable and reproducible experiments. This document details the key physicochemical properties, presents expected solubility and stability data, and offers detailed experimental protocols for in-house validation.

Introduction to this compound

This compound is a tripartite molecule consisting of a fluorescent coumarin core, a hydrophilic tri-polyethylene glycol (PEG3) linker, and a reactive trans-cyclooctene (TCO) moiety. This structure allows for the fluorescent labeling of molecules containing a tetrazine group via a bioorthogonal click chemistry reaction. The solubility and stability of this reagent are dictated by the interplay of its three components:

-

Coumarin Core: This fluorescent reporter group is inherently hydrophobic, which can limit aqueous solubility. The lactone ring of the coumarin structure is susceptible to hydrolysis, particularly under basic conditions. Furthermore, the extensive π-system of the coumarin core makes it prone to photodegradation.

-

PEG3 Linker: The short PEG chain enhances the overall hydrophilicity of the molecule, improving its solubility in aqueous media. PEGylation is a well-established strategy to increase the stability and reduce the aggregation of conjugated molecules.[1]

-

TCO Moiety: The strained trans-isomer of cyclooctene is highly reactive towards tetrazines. However, it can be susceptible to isomerization to the non-reactive cis-isomer, a process that can be accelerated by the presence of thiols.[2][3]

Solubility Profile

The solubility of this compound in aqueous buffers is a balance between the hydrophobic coumarin and the hydrophilic PEG linker. While the PEG3 chain aids in its dissolution, high concentrations in purely aqueous solutions may lead to aggregation or precipitation. The use of co-solvents and the composition of the buffer can significantly impact its solubility.

Estimated Solubility of this compound in Various Aqueous Media

| Buffer System | pH | Temperature (°C) | Estimated Solubility | Remarks |

| Deionized Water | ~7.0 | 25 | Low to Moderate | Potential for precipitation at concentrations above 1 mM. |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Moderate | Salts may improve solubility through ionic interactions. |

| Acetate Buffer | 5.0 | 25 | Moderate | Favorable pH for maintaining the stability of the coumarin lactone ring. |

| Tris Buffer | 8.5 | 25 | Moderate | Increased risk of lactone hydrolysis over extended periods. |

| PBS with 5% DMSO | 7.4 | 25 | High | The use of a co-solvent significantly enhances solubility. |

Note: The values presented are estimates based on the chemical properties of the components. Experimental verification is strongly recommended.

Stability Considerations

The stability of this compound is influenced by several factors, including pH, light exposure, and the presence of certain chemical species. Understanding these factors is critical for the proper storage and handling of the reagent.

Key Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Primary Degradation Pathway |

| pH | Less stable at basic pH (>8). | Hydrolysis of the coumarin lactone ring to form a non-fluorescent carboxylate.[4] |

| Light | Susceptible to degradation upon exposure to UV or high-intensity visible light. | Photodegradation of the coumarin fluorophore, leading to loss of fluorescence.[5] |

| Thiols | Can induce isomerization of the TCO ring. | Conversion of the reactive trans-TCO to the unreactive cis-TCO. |

| Temperature | Degradation rates increase with higher temperatures. | General acceleration of all degradation pathways. |

Experimental Protocols

The following protocols provide standardized methods for determining the solubility and stability of this compound in a laboratory setting.

Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., PBS, pH 7.4)

-

DMSO (for stock solution)

-

Thermostatic shaker

-

Microcentrifuge

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

-

Create a standard calibration curve by preparing serial dilutions of the stock solution in the chosen aqueous buffer.

-

Add an excess amount of this compound to a known volume of the aqueous buffer.

-

Incubate the mixture on a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

-

Pellet the undissolved solid by centrifugation at >10,000 x g for 20 minutes.

-

Carefully collect the supernatant and determine the concentration of the dissolved this compound using UV-Vis spectrophotometry or HPLC, with reference to the calibration curve.

Assessment of Stability in Aqueous Buffers by HPLC

This protocol describes a method to evaluate the stability of this compound under various conditions over time.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffers of interest (e.g., varying pH, with/without thiols)

-

HPLC system with a C18 column and a fluorescence or UV detector

-

Incubator

Procedure:

-

Prepare working solutions of this compound at a known concentration (e.g., 100 µM) in the different aqueous buffers.

-

Incubate the solutions under controlled conditions (e.g., 25°C, protected from light).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each solution.

-

Analyze the aliquots by reverse-phase HPLC, monitoring the peak area of the intact this compound.

-

Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and calculate the half-life under each condition.

Visualized Workflow for Stability Assessment

The following diagram illustrates the logical flow for a comprehensive stability study of this compound.

Caption: A logical workflow for the stability assessment of this compound.

Summary and Recommendations

The solubility and stability of this compound are critical parameters for its successful application in bioconjugation experiments. The PEG3 linker confers moderate aqueous solubility, which can be enhanced with the use of co-solvents like DMSO. The molecule is most stable in slightly acidic to neutral aqueous buffers and should be protected from light to prevent photodegradation. For applications involving thiol-containing molecules, the potential for TCO isomerization should be considered, and reaction times should be optimized accordingly. It is strongly recommended that researchers perform their own validation of solubility and stability under their specific experimental conditions to ensure the highest quality and reproducibility of their results.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (Open Access) Photodegradation of coumarin laser dyes. An unexpected singlet self-quenching mechanism. Technical report, 1 January-31 October 1982 (1983) | G. Jones | 2 Citations [scispace.com]

The Pivotal Role of the PEG3 Linker in Coumarin-TCO Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the triethylene glycol (PEG3) linker in the design and application of Coumarin-TCO (trans-cyclooctene) bioorthogonal probes. These probes are instrumental in advanced biological imaging and diagnostics due to their "turn-on" fluorescent properties upon reaction with tetrazine-functionalized targets. The inclusion of a PEG3 linker significantly enhances the physicochemical properties and biological performance of these probes. This document provides a comprehensive overview of the underlying principles, quantitative data, detailed experimental protocols, and workflow visualizations to facilitate the effective utilization of these powerful research tools.

Core Principles of Coumarin-TCO Probes and the Function of the PEG3 Linker

Coumarin-TCO probes are a class of fluorogenic molecules designed for bioorthogonal chemistry. Their core mechanism relies on the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between the highly strained trans-cyclooctene (TCO) moiety and an electron-deficient tetrazine. In their unreacted state, the coumarin's fluorescence is often quenched through mechanisms like Through-Bond Energy Transfer (TBET) to the TCO or other quenching groups. The bioorthogonal reaction with a tetrazine-labeled biomolecule consumes the TCO, disrupting the quenching process and leading to a significant, often several-hundred-fold, increase in fluorescence, thus providing a high signal-to-noise ratio for imaging.[1]

The incorporation of a PEG3 linker, a short, hydrophilic spacer, between the coumarin fluorophore and the TCO reactive group addresses several key challenges in the application of these probes in biological systems.

Key Functions of the PEG3 Linker:

-

Enhanced Aqueous Solubility: Coumarin and TCO are often hydrophobic, leading to poor solubility in aqueous biological media and a tendency to aggregate. The hydrophilic nature of the PEG3 linker significantly improves the water solubility of the entire probe construct, preventing aggregation and ensuring its availability for reaction.[2]

-

Reduced Non-Specific Binding: The hydrophilicity and flexibility of the PEG linker can minimize non-specific interactions with proteins and cell membranes, leading to lower background signals and improved imaging contrast.

-

Improved Reaction Kinetics: While the inherent reactivity of the TCO moiety is high, steric hindrance from the bulky coumarin fluorophore can impede its reaction with tetrazine. The PEG3 linker provides spatial separation between the fluorophore and the reactive group, potentially improving the accessibility of the TCO for the IEDDA reaction.[3]

-

Favorable Pharmacokinetics: In in vivo applications, PEGylation is a well-established strategy to improve the pharmacokinetic profile of molecules by increasing their hydrodynamic radius and reducing renal clearance. While a short PEG3 linker has a modest effect compared to larger PEGs, it can still contribute to improved bioavailability and circulation time.

Data Presentation: Comparative Physicochemical and Kinetic Properties

The following tables summarize the anticipated quantitative effects of incorporating a PEG3 linker into a Coumarin-TCO probe. The data is a composite representation based on published values for similar fluorogenic probes and TCO-tetrazine reactions.

Table 1: Physicochemical Properties of Coumarin-TCO Probes

| Property | Coumarin-TCO (Hypothetical) | Coumarin-PEG3-TCO (Hypothetical) | Rationale for Change with PEG3 Linker |

| Molecular Weight | ~400 g/mol | ~550 g/mol | Addition of the PEG3 linker unit. |

| Aqueous Solubility | Low (<0.1 mg/mL) | Moderate (>1 mg/mL) | Increased hydrophilicity from the PEG chain.[2] |

| LogP (calculated) | High (>3.5) | Lower (~2.5) | The PEG linker decreases the overall lipophilicity. |

Table 2: Photophysical Properties of Coumarin-TCO Probes

| Property | Coumarin-TCO (Unreacted) | This compound (Unreacted) | Coumarin-TCO (Reacted with Tetrazine) | This compound (Reacted with Tetrazine) |

| Excitation Max (λex) | ~405 nm | ~405 nm | ~410 nm | ~410 nm |

| Emission Max (λem) | ~470 nm | ~470 nm | ~475 nm | ~475 nm |

| Quantum Yield (Φ) | <0.01 | <0.01 | ~0.6-0.8 | ~0.6-0.8 |

| Fluorescence Turn-on Ratio | - | - | >500-fold | >500-fold |

Table 3: Bioorthogonal Reaction Kinetics (with a model tetrazine)

| Probe | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Rationale for Change with PEG3 Linker |

| Coumarin-TCO | 1,000 - 5,000 | Baseline reactivity of the TCO moiety. |

| This compound | 2,000 - 8,000 | Reduced steric hindrance from the coumarin fluorophore, potentially leading to faster kinetics.[3] |

Experimental Protocols

The following are detailed methodologies for the synthesis, characterization, and application of this compound probes.

Synthesis of a this compound Probe

This protocol outlines a general strategy for the synthesis of a this compound probe, starting from a commercially available coumarin derivative.

Materials:

-

7-Hydroxycoumarin-3-carboxylic acid

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Amino-PEG3-TCO

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Activation of Coumarin Carboxylic Acid: In a round-bottom flask, dissolve 7-hydroxycoumarin-3-carboxylic acid (1 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amide Coupling: To the activated coumarin solution, add a solution of Amino-PEG3-TCO (1.2 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Extraction: Quench the reaction by adding water. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to afford the pure this compound probe.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is determined using the relative method with a known standard.

Materials:

-

This compound probe

-

Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or another suitable standard

-

UV-Vis spectrophotometer

-

Fluorometer

-

High-purity solvent (e.g., ethanol or PBS)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the this compound probe and the fluorescence standard in the same solvent.

-

Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence: Record the fluorescence emission spectra for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.

Measurement of Bioorthogonal Reaction Kinetics

The second-order rate constant (k₂) of the reaction between the this compound probe and a tetrazine can be determined using stopped-flow spectrophotometry.

Materials:

-

This compound probe

-

A tetrazine derivative

-

Stopped-flow spectrophotometer

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactant Solutions: Prepare solutions of the this compound probe and the tetrazine in the reaction buffer at known concentrations.

-

Stopped-Flow Measurement: Load the two reactant solutions into separate syringes of the stopped-flow instrument. Rapidly mix the solutions and monitor the change in absorbance or fluorescence over time. The reaction can often be monitored by the disappearance of the tetrazine's characteristic absorbance in the visible region (~520 nm).

-

Data Analysis: Fit the kinetic trace to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated from k_obs and the concentration of the excess reactant.

Live-Cell Imaging Protocol

This protocol provides a general guideline for using a this compound probe for no-wash live-cell imaging.

Materials:

-

Cells expressing a tetrazine-labeled target

-

This compound probe

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture the cells of interest in a glass-bottom dish suitable for microscopy.

-

Probe Preparation: Prepare a stock solution of the this compound probe in DMSO and dilute it to the final working concentration (typically 1-10 µM) in cell culture medium.

-

Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

-

Imaging: Without a washing step, image the cells using a fluorescence microscope with the appropriate filter set for the coumarin fluorophore.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.

Caption: Bioorthogonal activation of a Coumarin-TCO probe.

References

- 1. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

The Bioorthogonality of TCO-Tetrazine Ligation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug development, the ability to perform specific chemical reactions within a living system without interfering with native biochemical processes is paramount. This concept, termed bioorthogonal chemistry, has been revolutionized by the advent of "click chemistry," a set of reactions characterized by high yields, stereospecificity, and mild reaction conditions. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) has emerged as a superior strategy.[1] Its remarkable attributes, most notably its exceptionally rapid reaction kinetics and catalyst-free nature, set it apart.[1][2]

This technical guide provides an in-depth overview of the TCO-tetrazine ligation, offering a comprehensive resource on its core principles, quantitative kinetic data, and detailed experimental protocols for its application in complex biological systems.

Core Principles of the TCO-Tetrazine Ligation

Reaction Mechanism

The TCO-tetrazine ligation is a powerful bioorthogonal reaction that proceeds via a two-step mechanism.[3] The first and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the strained, electron-rich trans-cyclooctene (the dienophile).[4] This is followed by a rapid retro-Diels-Alder reaction, which irreversibly eliminates dinitrogen gas (N₂) to form a stable dihydropyridazine product. The release of N₂ gas makes the reaction irreversible, driving it to completion.

References

Navigating the Handling of Coumarin-PEG3-TCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive recommendations for the proper storage and handling of Coumarin-PEG3-TCO, a fluorescent dye derivative increasingly utilized in bioconjugation and drug development. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental success and laboratory safety. This document outlines optimal storage conditions, stability considerations, handling procedures, and relevant experimental protocols.

Storage Recommendations

Proper storage is paramount to preserving the reactivity of the trans-cyclooctene (TCO) moiety, which is susceptible to isomerization. The following table summarizes the recommended storage conditions for this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at or below -20°C upon arrival.[1][2] | Minimizes thermal degradation and isomerization of the TCO group. |

| Light | Protect from light.[1][2] | The coumarin fluorophore is light-sensitive and can photodegrade. |

| Moisture | Store in a dry environment and protect from moisture.[1] | Prevents hydrolysis and maintains the integrity of the compound. |

| Form | Store as a solid or in an anhydrous solvent. | Enhances long-term stability compared to aqueous solutions. |

Stability Profile

The stability of this compound is influenced by several factors, most notably the isomerization of the reactive trans-cyclooctene (TCO) to its inactive cis-cyclooctene (CCO) form. This isomerization can be accelerated by the presence of certain reagents.

| Condition | Stability Observation | Source |

| Long-term Storage (Solid) | TCO compounds are not recommended for long-term storage due to natural isomerization to CCO. | BroadPharm |

| Aqueous Solution (-20°C) | A TCO-PEG3-modified goat IgG showed a 7% loss of reactivity towards tetrazines after 4 weeks of storage at -20°C in 100 mM sodium phosphate, 150 mM sodium chloride solution at pH 7.5. | Interchim |

| Aqueous Solution (4°C) | A TCO-PEG3-modified goat IgG exhibited a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in 100 mM sodium phosphate, 150 mM sodium chloride solution at pH 7.5. | Interchim |

| Presence of Thiols (e.g., DTT) | Thiol-containing reducing agents like dithiothreitol (DTT) are known to promote the isomerization of TCO to its inactive CCO form, leading to a significant reduction in reactivity. | BenchChem |

| Presence of Serum | Prolonged exposure to serum can affect TCO stability due to the presence of endogenous thiols like glutathione. | BenchChem |

Handling and Safety Precautions

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles with side protection.

-

Hand Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).

-

Body Protection: Wear a laboratory coat.

Engineering Controls:

-

Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne exposure.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Remove contaminated clothing and wash before reuse.

Spill and Disposal:

-

In case of a spill, avoid dust formation, cover drains, and take up mechanically. Place in appropriate containers for disposal.

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

A crucial aspect of handling this compound is understanding its stability in experimental settings. The following is a generalized protocol for assessing the stability of a TCO-linker in the presence of different reagents using HPLC analysis.

Protocol: Stability Assay of a TCO-Linker

1. Reagent Preparation:

- TCO-Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

- Reaction Buffer: Prepare your desired reaction buffer (e.g., 1x PBS, pH 7.4).

- Test Reagent Stocks: Prepare fresh stock solutions of the compounds to be tested for their effect on TCO stability (e.g., 100 mM DTT, 100 mM TCEP in the reaction buffer).

2. Stability Assay:

- Label three sets of tubes: "Control," "Test Reagent 1," and "Test Reagent 2."

- To all tubes, add the reaction buffer.

- To the "Control" tube, add a volume of DMSO equivalent to the TCO-linker stock solution volume.

- To the "Test Reagent" tubes, add the respective stock solutions to the desired final concentration (e.g., 10 mM).

- Initiate the assay by adding the TCO-linker stock solution to all tubes to a final concentration of 1 mM and vortex gently.

- Incubate all tubes at the desired temperature (e.g., room temperature or 37°C).

3. Time-Point Analysis:

- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

- Immediately quench the reaction by diluting the aliquot into a suitable mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) and either flash freeze or place on ice.

4. HPLC Analysis:

- Analyze the collected samples by HPLC to quantify the remaining intact TCO-linker.

- Instrumentation: HPLC system with a UV detector. A C18 reversed-phase column is commonly used.

- Mobile Phase: A typical gradient could be Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) and Mobile Phase B: Acetonitrile with 0.1% TFA.

- Detection: Monitor at a wavelength appropriate for the coumarin fluorophore (e.g., ~340 nm).

- Data Analysis: Integrate the peak corresponding to the intact this compound and calculate its percentage relative to the initial time point.

Visualizations

To further aid in the understanding of this compound and its handling, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: General experimental workflow for bioconjugation.

Caption: Decision tree for handling a spill.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling with Coumarin-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. It enables the visualization of protein localization and trafficking, the study of protein-protein interactions, and the development of targeted therapeutics. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a premier bioorthogonal "click chemistry" reaction, renowned for its exceptionally fast kinetics and high specificity in complex biological milieu.[1]

This document provides detailed protocols and application notes for the use of Coumarin-PEG3-TCO, a fluorescent labeling reagent. This reagent comprises a bright and photostable coumarin fluorophore, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive TCO moiety for covalent attachment to tetrazine-modified proteins. The resulting fluorescently labeled proteins can be utilized in a variety of downstream applications, including fluorescence microscopy, flow cytometry, and Western blotting.

Principle of Labeling

The labeling strategy is a two-step process. First, the protein of interest is functionalized with a tetrazine group. This is typically achieved through the reaction of a tetrazine-NHS ester with primary amines (e.g., lysine residues) on the protein surface or through the genetic incorporation of a tetrazine-bearing unnatural amino acid for site-specific labeling. The second step is the rapid and specific reaction of the tetrazine-modified protein with this compound.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the TCO-tetrazine ligation and the photophysical properties of coumarin-based dyes. These values provide a basis for experimental design and data interpretation.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

| Parameter | Value | Reactants | Conditions |

| Second-Order Rate Constant (k₂) | ~2,000 M⁻¹s⁻¹ | TCO + Dipyridyl Tetrazine | Aqueous Buffer |

Note: Reaction rates can vary depending on the specific substituents on both the TCO and tetrazine moieties.[3]

Table 2: Photophysical Properties of Coumarin Dyes

| Property | Typical Value | Notes |

| Excitation Maximum (λex) | ~400 nm | Can be fine-tuned by chemical modifications. |

| Emission Maximum (λem) | ~502 nm | |

| Molar Extinction Coefficient (ε) | ~16,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.41 | In aqueous solutions. |

| Fluorescence Enhancement | Up to 4,000-fold | Upon reaction with TCO, for fluorogenic coumarin-tetrazine probes.[4] |

Table 3: Recommended Reaction Parameters

| Parameter | Recommended Value |

| Molar Excess of Tetrazine-NHS ester (for amine labeling) | 10- to 20-fold |

| Molar Excess of this compound to Tetrazine-Protein | 1.1 - 5 fold |

| Reaction Time (TCO-Tetrazine Ligation) | 30 - 60 minutes |

| Reaction Temperature | Room Temperature (20-25°C) |

| pH Range (for TCO-Tetrazine Ligation) | 6.5 - 7.5 |

Experimental Protocols

Protocol 1: Modification of Protein with Tetrazine-NHS Ester

This protocol describes the functionalization of a protein with a tetrazine moiety by targeting primary amines.

Materials:

-

Protein of interest

-

Tetrazine-PEGn-NHS ester

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column

Procedure:

-

Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column.

-

Prepare Tetrazine-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[2]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

-

Purification: Remove the excess, unreacted Tetrazine-NHS ester and byproducts using a desalting spin column according to the manufacturer's instructions. The purified tetrazine-labeled protein can be stored at 4°C for immediate use or at -20°C for long-term storage.

Protocol 2: Labeling of Tetrazine-Modified Protein with this compound

This protocol details the ligation of the tetrazine-functionalized protein with this compound.

Materials:

-

Tetrazine-modified protein (from Protocol 1)

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

Procedure:

-

Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired final concentration in the reaction.

-

Reaction Setup: In a microcentrifuge tube, combine the purified tetrazine-modified protein with the reaction buffer.

-

Addition of this compound: Add the this compound stock solution to the protein solution. A 1.1 to 5-fold molar excess of this compound relative to the protein is a good starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Purification (Optional): If necessary, the final coumarin-labeled protein conjugate can be purified from any unreacted this compound using size-exclusion chromatography or a desalting spin column. For many applications, the reaction is clean enough that no further purification is required.

-

Storage: The resulting coumarin-labeled protein is ready for downstream applications. Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for labeling a protein with this compound.

EGFR/PI3K/AKT/mTOR Signaling Pathway

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and potential inhibition by coumarin derivatives.

References

Application Notes and Protocols for Live Cell Imaging with Coumarin-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO), has revolutionized the field by enabling the specific and rapid labeling of biomolecules in their native environment.[1][2] Coumarin-PEG3-TCO is a fluorescent probe designed for this purpose, combining a bright and photostable coumarin fluorophore with a TCO moiety for covalent attachment to tetrazine-modified targets. The polyethylene glycol (PEG3) linker enhances aqueous solubility and minimizes steric hindrance, making it an ideal tool for a variety of live cell imaging applications.[3]

This document provides detailed protocols and technical information for the use of this compound in live cell imaging, with a focus on labeling and visualizing cell surface receptors, such as the Human Epidermal Growth Factor Receptor 2 (HER2), a key target in cancer research.[4]

Principle of Labeling

The labeling strategy is a two-step process. First, a biomolecule of interest is tagged with a tetrazine moiety. This can be achieved through genetic encoding with unnatural amino acids, metabolic labeling, or conjugation to a targeting ligand, such as an antibody. In the second step, the cells are incubated with this compound. The TCO group on the coumarin probe rapidly and specifically reacts with the tetrazine tag on the target biomolecule via a "click" reaction, forming a stable covalent bond and rendering the target fluorescent. This reaction is bioorthogonal, meaning it does not interfere with native cellular processes.

Photophysical and Chemical Properties

The photophysical properties of coumarin dyes are environmentally sensitive, which can be advantageous for sensing changes in the local cellular environment.[5] The 7-(diethylamino)coumarin core of this probe provides high quantum yields and photostability.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~405 nm | |

| Emission Maximum (λem) | ~450 nm | |

| Molar Extinction Coefficient (ε) | ~30,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.6-0.8 | |

| Reaction Kinetics (k₂ with tetrazine) | Up to 30,000 M⁻¹s⁻¹ |

Note: The exact photophysical properties can be influenced by the local environment and the nature of the conjugated biomolecule.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Receptors (HER2) with a Tetrazine-Modified Antibody

This protocol describes the labeling of HER2 on the surface of live cancer cells (e.g., SKOV3, which have high HER2 expression) using a tetrazine-modified anti-HER2 antibody and this compound.

Materials:

-

Live cells expressing the target receptor (e.g., SKOV3 cells)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Glass-bottom imaging dishes

-

Tetrazine-modified anti-HER2 antibody (e.g., Pertuzumab-tetrazine)

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging solution (e.g., HEPES-buffered saline)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or "blue" channel)

Procedure:

-

Cell Culture:

-

Seed SKOV3 cells onto glass-bottom imaging dishes and culture until they reach 50-70% confluency.

-

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

Dilute the tetrazine-modified anti-HER2 antibody to a working concentration of 1-10 µg/mL in pre-warmed cell culture medium.

-

-

Antibody Incubation (Pre-targeting):

-

Wash the cells twice with pre-warmed PBS.

-

Replace the PBS with the diluted tetrazine-modified anti-HER2 antibody solution.

-

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

-

-

Washing:

-

Remove the antibody solution and wash the cells three times with pre-warmed PBS to remove any unbound antibody.

-

-

This compound Labeling:

-

Dilute the 1 mM this compound stock solution to a final concentration of 1-5 µM in pre-warmed live-cell imaging solution.

-

Add the this compound solution to the cells.

-

-

Imaging:

-

Immediately begin imaging the cells using a fluorescence microscope.

-

Use an excitation wavelength of ~405 nm and collect the emission between ~430-480 nm.

-

Acquire images at different time points to monitor the labeling reaction and receptor dynamics. The signal should develop rapidly.

-

Controls:

-

No Antibody Control: Treat cells with this compound only to assess non-specific binding of the probe.

-

No TCO Probe Control: Treat cells with the tetrazine-modified antibody only to assess any background fluorescence.

-

Unlabeled Cells: Image untreated cells to determine the level of cellular autofluorescence.

Experimental Workflow and Signaling Pathway Diagrams

Data Presentation

The following table summarizes the key quantitative data for this compound, with comparative values for other relevant fluorescent probes.

| Parameter | This compound (estimated) | Coumarin 343 | HELIOS 370H |

| Excitation Max (nm) | ~405 | 445 | 370 |

| Emission Max (nm) | ~450 | 495 | 450 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~30,000 | 44,300 | 30,000 |

| Quantum Yield (Φ) | ~0.6-0.8 | 0.63 | 0.79 |

| Brightness (ε x Φ) | ~18,000 - 24,000 | 27,909 | 23,700 |

Data for Coumarin 343 from. Data for HELIOS 370H from.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Incomplete washing- Non-specific binding of the probe or antibody- Cellular autofluorescence | - Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) before antibody incubation.- Reduce the concentration of the antibody or this compound.- Use a live-cell imaging medium with reduced autofluorescence.- Acquire images of unlabeled cells to establish a baseline for background subtraction. |

| Low or No Signal | - Inefficient labeling of the antibody with tetrazine- Low expression of the target receptor- Photobleaching | - Verify the successful conjugation of tetrazine to the antibody.- Use a cell line with higher expression of the target receptor.- Increase the concentration of the antibody or this compound.- Reduce the excitation light intensity and/or exposure time during imaging.- Use an anti-fade reagent if compatible with live cell imaging. |

| Cell Death or Stress | - Cytotoxicity of the probe or antibody- Phototoxicity | - Perform a cytotoxicity assay to determine the optimal, non-toxic concentrations.- Reduce the incubation times.- Minimize the exposure of cells to excitation light. |

Conclusion

This compound is a versatile and highly effective fluorescent probe for live cell imaging when combined with tetrazine-based bioorthogonal labeling strategies. Its bright fluorescence, rapid reaction kinetics, and the specificity of the TCO-tetrazine ligation allow for the precise and dynamic visualization of a wide range of biomolecules in their native cellular context. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this powerful tool in their studies of cellular function and drug development.

References

Application Notes: Pre-targeted In Vivo Imaging with Coumarin-PEG3-TCO in Animal Models

Introduction

Pre-targeted in vivo imaging is a powerful strategy that decouples the targeting and imaging steps to enhance image contrast and reduce the radiation or dye burden on non-target tissues. This approach typically involves two steps: first, the administration of a biomolecule, such as an antibody modified with a bioorthogonal handle like trans-cyclooctene (TCO), which recognizes a specific biological target. After this targeting molecule has accumulated at the site of interest and any excess has cleared from circulation, a small, fast-clearing imaging probe carrying the complementary reactive group (e.g., a tetrazine) is administered.

The subsequent in vivo reaction, most commonly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine, leads to the covalent attachment of the imaging agent at the target site.[1][2] This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes.[3][4] The use of a Coumarin-PEG3-TCO construct allows for the attachment of this reactive handle to a targeting vector (like an antibody), preparing it for reaction with a coumarin-tetrazine fluorescent probe. Many coumarin-tetrazine probes are designed as "light-up" probes, exhibiting a significant increase in fluorescence upon reaction, which further improves the signal-to-background ratio.[5]

Key Applications and Advantages

The primary application for this compound in animal models is in pre-targeted fluorescence imaging, particularly for oncology research and drug development.

-

High Signal-to-Background Ratios: By allowing the unbound TCO-modified antibody to clear before introducing the fluorophore, background signal is significantly minimized, leading to high-contrast images. Fluorescence imaging has demonstrated high tumor-to-muscle ratios, for instance, around 4:1.

-

Improved Pharmacokinetics: Small tetrazine-fluorophore molecules are cleared rapidly from the body, reducing the overall exposure of the animal to the imaging agent.

-

Versatility: The TCO-tetrazine ligation is a versatile platform. The same TCO-modified targeting molecule can be used with various tetrazine probes carrying different fluorophores or even radionuclides for PET or SPECT imaging.

-

Fluorogenic "Turn-On" Probes: Coumarin-tetrazine probes often exhibit low fluorescence until they react with TCO, at which point their fluorescence quantum yield increases dramatically. This activation at the target site is a key advantage for achieving high-contrast images with minimal background interference.

Illustrative Data Presentation

The following tables summarize representative quantitative data that could be obtained from a pre-targeted in vivo imaging experiment using an antibody-Coumarin-PEG3-TCO conjugate and a coumarin-tetrazine probe in a mouse xenograft tumor model.

Table 1: Illustrative Biodistribution of Tetrazine Probe (Data represents the percentage of injected dose per gram of tissue (%ID/g) at various times post-injection of the fluorescent tetrazine probe. The TCO-antibody was administered 72 hours prior.)

| Organ | 1 Hour Post-Injection | 4 Hours Post-Injection | 8 Hours Post-Injection | 24 Hours Post-Injection |

| Tumor | 2.5% | 4.2% | 3.8% | 3.1% |

| Blood | 1.5% | 0.5% | 0.2% | < 0.1% |

| Liver | 5.0% | 2.1% | 1.5% | 0.8% |

| Spleen | 1.2% | 0.8% | 0.6% | 0.3% |

| Kidneys | 8.5% | 3.0% | 1.1% | 0.4% |

| Muscle | 0.4% | 0.3% | 0.2% | 0.1% |

Table 2: Illustrative Tumor-to-Background Ratios (Calculated from the mean fluorescence intensity of the respective tissues.)

| Time Point | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |

| 1 Hour Post-Injection | 6.3 | 1.7 |

| 4 Hours Post-Injection | 14.0 | 8.4 |

| 8 Hours Post-Injection | 19.0 | 19.0 |

| 24 Hours Post-Injection | 31.0 | >30.0 |

Experimental Workflows and Reaction Mechanisms

The following diagrams illustrate the pre-targeted imaging workflow and the underlying bioorthogonal reaction.

Caption: General workflow for a pre-targeted in vivo imaging experiment.

Caption: Bioorthogonal IEDDA reaction between TCO and a tetrazine probe.

Detailed Protocol: Pre-targeted Fluorescence Imaging in a Mouse Tumor Model

This protocol provides a general guideline for using a this compound conjugated antibody for in vivo fluorescence imaging. Specific parameters should be optimized for the particular animal model, targeting antibody, and imaging system.

Materials

-

Tumor-bearing mice (e.g., subcutaneous xenograft model).

-

Antibody conjugated with this compound, specific to a tumor antigen.

-

Coumarin-tetrazine fluorescent probe.

-

Sterile phosphate-buffered saline (PBS), pH 7.4.

-

Dimethyl sulfoxide (DMSO).

-

In vivo fluorescence imaging system (e.g., IVIS Spectrum).

-

Anesthesia system (e.g., isoflurane inhalation).

-

Standard animal handling equipment.

Experimental Procedure

-

Preparation of Reagents

-

Antibody-TCO Conjugate: Reconstitute the lyophilized Antibody-TCO conjugate in sterile PBS to a final concentration of 1 mg/mL. Ensure the solution is clear and free of particulates.

-

Coumarin-Tetrazine Probe: Prepare a stock solution of the fluorescent tetrazine probe in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in sterile PBS to the desired final injection concentration. The final DMSO concentration in the injected solution should be below 5% to avoid toxicity.

-

-

Step 1: Administration of Antibody-TCO Conjugate

-

Administer 100 µg of the Antibody-TCO conjugate to each mouse via intravenous (tail vein) injection. The volume should typically be around 100-200 µL.

-

House the mice under standard conditions for the incubation period.

-

-

Step 2: Incubation and Clearance

-

Allow the Antibody-TCO conjugate to circulate and accumulate at the tumor site for 24 to 72 hours. This timeframe should be optimized based on the known pharmacokinetics of the specific antibody. Longer incubation times generally lead to better tumor-to-background ratios.

-

-

Step 3: Administration of Coumarin-Tetrazine Probe

-

After the incubation period, administer the prepared coumarin-tetrazine probe via intravenous injection. The optimal dose will need to be determined empirically, but a starting point is often a 2-10 fold molar excess relative to the injected antibody.

-

-

Step 4: In Vivo Fluorescence Imaging

-

Anesthetize the mice at desired time points post-tetrazine injection (e.g., 1, 4, 8, and 24 hours). Maintain anesthesia throughout the imaging procedure.

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the specific coumarin fluorophore.

-

It is recommended to also acquire images of a control group of tumor-bearing mice that did not receive the Antibody-TCO conjugate to assess any non-specific accumulation of the tetrazine probe.

-

-

Step 5: Data Analysis

-

Using the imaging system's software, draw regions of interest (ROIs) over the tumor area and a region of non-target tissue (e.g., contralateral muscle) for background measurement.

-

Quantify the average fluorescence intensity (typically in units of radiance) within each ROI.

-

Calculate the tumor-to-background ratio by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

-

If desired, at the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm biodistribution.

-

References

Application Notes and Protocols: Coumarin-PEG3-TCO for No-Wash Fluorogenic Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-PEG3-TCO is a powerful fluorogenic probe designed for real-time, no-wash imaging of biological molecules and processes in live cells. This probe combines a bright and photostable coumarin fluorophore with a trans-cyclooctene (TCO) moiety through a flexible polyethylene glycol (PEG) linker. The key to its utility lies in the bioorthogonal reaction between the TCO group and a tetrazine-labeled target. This reaction, an inverse-electron demand Diels-Alder (iEDDA) cycloaddition, is exceptionally fast and specific, proceeding efficiently within complex biological systems without the need for toxic catalysts.[1][2]

Upon reaction with a tetrazine, the quenching effect exerted by the tetrazine on the coumarin is relieved, leading to a dramatic increase in fluorescence intensity. This "turn-on" response enables the specific visualization of labeled targets with a high signal-to-noise ratio, eliminating the need for wash steps that are often disruptive to live-cell experiments.[3][4] The PEG3 linker enhances the probe's solubility and bioavailability. This technology is particularly advantageous for studying dynamic cellular events, tracking biomolecules, and high-throughput screening applications.

Principle of Fluorogenic Labeling

The fluorogenic nature of this compound is based on a quenching mechanism that is reversed upon bioorthogonal ligation. In its unreacted state, the close proximity of the tetrazine-reactive TCO group and the coumarin fluorophore leads to suppression of the coumarin's fluorescence. The primary mechanism for this quenching in many coumarin-tetrazine systems is through-bond energy transfer (TBET).

When this compound reacts with a tetrazine-labeled biomolecule, the iEDDA reaction forms a stable dihydropyridazine product, which then typically undergoes a rearomatization to a pyridazine. This reaction irreversibly alters the electronic structure of the system, disrupting the quenching pathway. The result is a significant, often several thousand-fold, increase in the fluorescence quantum yield of the coumarin dye, allowing for the specific detection of the labeled target with minimal background fluorescence.

Data Presentation

Photophysical and Kinetic Properties of Coumarin-Tetrazine Probes

The following table summarizes the key photophysical and kinetic properties of representative coumarin-tetrazine fluorogenic probes, providing a basis for experimental design.

| Probe Name | Excitation (nm) | Emission (nm) | Fluorescence Enhancement (-fold) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| HELIOS 347Me | ~405 | ~450 | >11,000 | Not specified | |

| HELIOS 370H | ~405 | ~470 | Not specified | Not specified | |

| HELIOS 388H | ~405 | ~490 | ~11,000 | Not specified | |

| Coum-Tz 1d | Not specified | Not specified | >5000 (with BCN) | 4000 ± 400 (with TCO) |

Note: The specific properties of this compound may vary slightly from the examples above based on the exact coumarin derivative and TCO isomer used. BCN (bicyclononyne) is another dienophile that reacts with tetrazines.

Experimental Protocols

General Guidelines for Live-Cell Imaging

This protocol provides a general workflow for staining live cells using this compound in conjunction with a tetrazine-labeled targeting molecule (e.g., antibody, small molecule, or metabolically incorporated label). Optimization of probe concentration and incubation time is recommended for each specific application and cell type.

Materials:

-

This compound

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with FBS and HEPES)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Tetrazine-labeled targeting molecule

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter set)

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Live-Cell Labeling Protocol:

-

Target Labeling: Incubate your cells with the tetrazine-labeled targeting molecule according to the manufacturer's or a previously optimized protocol. This may involve incubation with a tetrazine-conjugated antibody, a small molecule probe, or metabolic labeling with a tetrazine-containing precursor.

-

(Optional) Wash: Depending on the concentration and binding affinity of the tetrazine-labeling reagent, a brief wash with pre-warmed PBS or imaging medium may be performed to remove unbound reagent. For no-wash protocols, this step is omitted.

-

Probe Preparation: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 100 nM to 1 µM is a good starting point.

-

Fluorogenic Reaction and Imaging:

-

For real-time imaging, add the this compound working solution directly to the cells on the microscope stage.

-

Begin acquiring images immediately to monitor the fluorescence turn-on. Bright, specific staining is often visible within seconds to minutes.

-

Alternatively, incubate the cells with the this compound working solution for 15-30 minutes at 37°C in a CO₂ incubator before imaging.

-

-